((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid

Drug Discovery Anticoagulation Chiral Synthesis

((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid (CAS 1354016-20-8) is a chiral amino acid derivative featuring a 3-aminopiperidine core. Its IUPAC name is 2-[[(3R)-1-acetylpiperidin-3-yl]amino]acetic acid, and its molecular formula is C9H16N2O3 with a molecular weight of 200.23 g/mol.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B7984840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)NCC(=O)O
InChIInChI=1S/C9H16N2O3/c1-7(12)11-4-2-3-8(6-11)10-5-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)/t8-/m1/s1
InChIKeyYNKLOJQSVOEAHA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (R)-1-Acetyl-piperidin-3-ylamino-acetic acid: A Defined Chiral Building Block for Drug Discovery


((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid (CAS 1354016-20-8) is a chiral amino acid derivative featuring a 3-aminopiperidine core. Its IUPAC name is 2-[[(3R)-1-acetylpiperidin-3-yl]amino]acetic acid, and its molecular formula is C9H16N2O3 with a molecular weight of 200.23 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the (R)-configuration at the piperidine 3-position is critical for introducing stereochemical precision into target molecules. The compound is commercially available with a typical minimum purity specification of 95% . Its role as a key intermediate is evident in complex inhibitors, such as those targeting Factor XIA, where the (3R)-1-acetylpiperidin-3-yl fragment is integral to binding [1].

The Critical Risk of Stereochemical Substitution for (R)-1-Acetyl-piperidin-3-ylamino-acetic acid


Substituting the (R)-enantiomer with its (S)-enantiomer (CAS 1353997-43-9) or the racemic mixture (CAS 1353974-44-3) is not a trivial swap. In chiral drug discovery, the absolute configuration is a key determinant of pharmacological activity, as demonstrated by the (3R)-specific requirement for potent Factor XIA inhibition [1]. Using a racemic mixture can lead to at least a 50% reduction in desired activity, introduce confounding biological data from the distomer, and necessitate costly chiral separation steps downstream. Positional isomers, such as (1-Acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9), present a completely different molecular geometry that alters the vector of the amino acid side chain, fundamentally changing SAR and invalidating any prior synthetic route optimization .

Quantitative Evidence for Selecting (R)-1-Acetyl-piperidin-3-ylamino-acetic acid Over its Alternatives


(R)-Specific Factor XIA Inhibition: Crystallographic Proof of Enantiomeric Necessity

The resolved (R)-enantiomer is essential for generating potent Factor XIA inhibitors. The co-crystal structure of a lead inhibitor (PDB: 6C0S) confirms that only the (3R)-1-acetylpiperidin-3-yl fragment achieves the necessary conformation for binding within the target's active site [1]. Attempts to construct a comparable inhibitor with the (S)-enantiomer failed to produce co-crystal structures with meaningful occupancy, a fundamental difference in binary interaction behavior. This structural evidence validates the procurement of the stereochemically pure (R)-form for any follow-on medicinal chemistry program targeting this series.

Drug Discovery Anticoagulation Chiral Synthesis

Purity and Identity: Vendor-Specified Chemical Homogeneity of the (R)-Enantiomer

Leading suppliers specify a minimum purity of 95% for the title compound, (R)-1-Acetyl-piperidin-3-ylamino)-acetic acid (CAS 1354016-20-8) . This contrasts with the racemic mixture (CAS 1353974-44-3), which by definition contains 50% of the undesired (S)-enantiomer, and the (S)-enantiomer (CAS 1353997-43-9) where available at a similar purity . The defined chemical purity of the single enantiomer ensures more predictable reaction yields and simplifies stoichiometric calculations in subsequent derivatization steps.

Chemical Procurement Quality Control Synthetic Chemistry

Structural Divergence: Positional Isomerism Drastically Alters Molecular Geometry

Moving the amino-acetic acid substituent from the 3-position to the 4-position on the piperidine ring creates the isomer (1-Acetyl-piperidin-4-ylamino)-acetic acid (CAS 1157764-38-9) . This change disrupts the established SAR for targets like Factor XIA, where the 3-position is critical for placing the substituent into a specific sub-pocket. Though both share the formula C9H16N2O3 and MW 200.23, their predicted pKa values differ (2.34±0.10 for the 4-isomer), indicating distinct physicochemical properties that will affect solubility and reactivity . Their non-interchangeability is definitive for any project built around a 3-substituted piperidine core.

Medicinal Chemistry SAR Molecular Design

Optimal Deployment Scenarios for (R)-1-Acetyl-piperidin-3-ylamino-acetic acid in Scientific Research


Synthesis of Factor XIA Inhibitor Series

As the co-crystal structure 6C0S demonstrates, the (3R)-1-acetylpiperidin-3-yl fragment is a direct chemical precursor to the lead inhibitor's chiral amine [1]. This scenario requires the single (R)-enantiomer to build the active pharmacophore; any other form will lead to a mismatch with the established structure-based drug design model. This is the most stringent application for this compound's stereochemical integrity.

Stereochemical Probe in CCR4 Antagonist SAR

Patent literature from Astellas Pharma describes acylaminopiperidine compounds as CCR4 modulators [1]. This compound serves as a chirally pure amine-acid building block for synthesizing focused libraries of N-acyl derivatives. Its defined stereochemistry allows researchers to correlate the (R)-configuration at the piperidine 3-position with TARC/MDC chemokine modulation activity, providing a direct comparison to earlier examples derived from racemic or (S) starting materials.

High-Fidelity Building Block for GPIIb/IIIa Antagonist Research

Early patent filings on N-acylpiperidinylcarbonylaminocarboxylic acids, including the (R)-3-amino motif, specifically claim use as glycoprotein IIb/IIIa antagonists and fibrinogen binding inhibitors [1]. Using the (R)-configured intermediate is essential here, as the patent's biological examples are explicitly tied to this stereochemistry, making it the required starting material for validating these historical lead compounds.

Quote Request

Request a Quote for ((R)-1-Acetyl-piperidin-3-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.